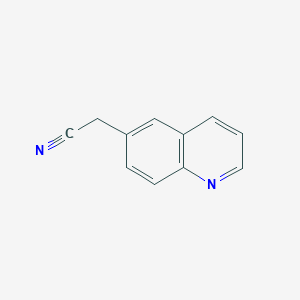

2-(Quinolin-6-YL)acetonitrile

Description

Historical Context and Significance of Quinoline Scaffold in Chemical Synthesis

The journey of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgnih.gov However, its structure was only elucidated later in 1871 by Dewar. mdpi.com The development of synthetic methods to construct the quinoline core, such as the Skraup synthesis in 1880, marked a significant milestone in organic chemistry, enabling the systematic exploration of its derivatives. numberanalytics.com Historically, quinoline derivatives have been instrumental in the fight against malaria, with quinine being a prominent example. rsc.orgnih.gov This historical success has paved the way for the development of a multitude of synthetic quinoline-based drugs with a broad spectrum of therapeutic applications. researchgate.netrsc.orgnih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, leading to diverse pharmacological activities. researchgate.net

Overview of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are a vast and vital class of organic compounds, forming the structural basis of numerous natural products, pharmaceuticals, and advanced materials. chemrj.orgopenmedicinalchemistryjournal.comijsrst.com In fact, a significant majority of FDA-approved drugs contain a nitrogen heterocycle in their structure. msesupplies.comnih.gov These compounds play a crucial role in biological processes, as they are integral components of DNA, RNA, and various coenzymes. nih.govmdpi.com

The presence of nitrogen atoms within a cyclic framework imparts unique properties, including the ability to participate in hydrogen bonding, metal coordination, and various chemical reactions. chemrj.org This versatility makes them indispensable building blocks in drug discovery, enabling the fine-tuning of biological properties. msesupplies.com Beyond pharmaceuticals, nitrogen heterocycles are utilized in agrochemicals, polymers, dyes, and as catalysts in organic synthesis. numberanalytics.comopenmedicinalchemistryjournal.com The ongoing development of novel synthetic methodologies continues to expand the chemical space and applications of these important molecules. chemrj.orgrsc.org

Positioning of 2-(Quinolin-6-YL)acetonitrile within the Broader Quinoline Research Landscape

Within the extensive family of quinoline derivatives, this compound emerges as a significant building block in organic synthesis. This compound possesses a quinoline core substituted at the 6-position with an acetonitrile group. The nitrile functional group is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.

The strategic placement of the acetonitrile group at the 6-position of the quinoline ring system influences its reactivity and potential applications. Research has demonstrated the utility of quinolineacetonitrile derivatives as precursors in the synthesis of various biologically active compounds. For instance, derivatives of 2-(quinolin-4-yl)acetonitrile have been used to synthesize compounds that inhibit bone morphogenetic protein signaling. While a different isomer, this highlights the potential of the quinolineacetonitrile scaffold in medicinal chemistry research.

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the introduction of the acetonitrile moiety onto a pre-formed quinoline ring or the construction of the quinoline ring from a precursor already containing the nitrile group. Its chemical properties, including its molecular weight of 168.19 g/mol and molecular formula C11H8N2, have been well-characterized. nih.gov

The compound serves as a key intermediate in the creation of a diverse range of derivatives. For example, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 2-(quinolin-6-yl)acetic acid, or reduced to the amine. americanelements.com These transformations open up avenues for the synthesis of amides, esters, and other functionalized quinoline derivatives. The reactivity of the methylene bridge also allows for further substitution, expanding the structural diversity of accessible compounds.

The research interest in this compound and its isomers is driven by the broader significance of the quinoline scaffold in drug discovery and materials science. researchgate.netacs.orgnih.gov The ability to readily modify the acetonitrile group allows chemists to systematically explore the structure-activity relationships of novel quinoline-based compounds. As the demand for new therapeutic agents and functional materials continues to grow, the importance of versatile building blocks like this compound in the landscape of chemical research is set to increase.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H8N2 | nih.gov |

| Molecular Weight | 168.19 g/mol | nih.gov |

| IUPAC Name | 2-quinolin-6-ylacetonitrile | nih.gov |

| CAS Number | 103983-94-4 | nih.gov |

Propriétés

IUPAC Name |

2-quinolin-6-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSMUSDVKCMDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621293 | |

| Record name | (Quinolin-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103983-94-4 | |

| Record name | (Quinolin-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of 2- Quinolin-6-yl Acetonitrile and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-(quinolin-6-yl)acetonitrile framework in a more straightforward manner, often by forming the quinoline ring and introducing the acetonitrile group in close succession or by directly functionalizing a pre-existing quinoline core.

Synthesis from Quinoline Derivatives and Acetonitrile

The direct attachment of an acetonitrile group to a quinoline derivative is a common strategy. This often involves nucleophilic substitution or condensation reactions. For instance, analogous compounds like 2-(quinolin-4-yl)acetonitrile can be synthesized by reacting 4-chloroquinoline derivatives with 2-pyridyl acetonitrile under phase-transfer catalysis. This method highlights the potential for direct cyanomethylation of quinoline precursors. The reaction conditions, such as the choice of solvent (e.g., DMF vs. THF), temperature, and catalyst, are critical in determining the yield and purity of the final product. Microwave-assisted synthesis has also been shown to decrease reaction times and enhance efficiency in similar transformations.

Catalytic Reactions in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of quinoline derivatives is no exception. Various catalytic systems have been developed to improve the efficiency and environmental friendliness of these reactions.

The Friedlander annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.org This reaction can be catalyzed by a range of catalysts, from traditional acids and bases to more advanced systems. For example, chloramine-T has been reported as an effective catalyst for the synthesis of quinolines from 2-amino acetophenone and ethyl acetoacetate at reflux in acetonitrile. acgpubs.org Other notable catalytic systems include:

Metal Catalysts:

Cobalt(II) acetate: Catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. organic-chemistry.org

Copper: An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Nickel: Nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol with other substrates provides a green route to quinolines. organic-chemistry.org

Manganese(II): A manganese(II) complex can mediate the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org

Iridium: An iridium complex facilitates the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones. organic-chemistry.org

Palladium: Palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols yields 2,4-disubstituted quinolines. organic-chemistry.org

Lewis Acids: Zinc triflate (Zn(OTf)2) has been used as a catalyst in the microwave-assisted synthesis of quinoline derivatives from amino acetophenone and phenylacetylene. rsc.org

Heterogeneous Catalysts: Sulfamic acid and montmorillonite K-10 are examples of recyclable and environmentally benign catalysts used in Friedlander condensation reactions. rsc.org

Organocatalysts: Benzylamine has been employed as a nucleophilic catalyst for the synthesis of 2-substituted quinolines from 2-aminochalcone derivatives in water. organic-chemistry.org

Photocatalysts: Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols using anthraquinone as an organic photocatalyst provides a room-temperature synthesis of quinolines. organic-chemistry.org

These catalytic methods offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance, making them valuable tools for the synthesis of complex quinoline derivatives.

Indirect Synthetic Routes via Advanced Intermediates

Indirect routes to this compound involve the synthesis of advanced intermediates that are subsequently converted to the target molecule. These multistep sequences allow for greater control over the substitution pattern and can be necessary for accessing more complex analogs.

Derivatives from 2-Amino-2-(pyridin-3-yl)acetonitrile via Modified Strecker Reaction

The Strecker synthesis is a well-established method for preparing α-amino acids and their derivatives. masterorganicchemistry.com A modified Strecker reaction can be used to synthesize α-aminonitriles, which are versatile intermediates. For example, 2-amino-2-(pyridin-3-yl)acetonitrile is synthesized from 3-pyridinecarboxaldehyde, trimethylsilyl cyanide (TMSCN), ammonium chloride, and ammonia. This α-aminonitrile can then undergo further chemical transformations. The amino group can participate in condensation and substitution reactions to build more complex heterocyclic systems, which could be precursors to quinoline structures. While not a direct synthesis of a quinoline, this methodology provides access to building blocks that could be cyclized to form the desired quinoline ring system.

Utilization of Substituted o-Amino Benzylcyanide Precursors

A key strategy for constructing the quinoline ring is the use of ortho-substituted aniline derivatives. Specifically, substituted o-amino benzylcyanides are valuable precursors. A synthetic sequence starting from o-nitrotoluene can lead to 2-(2-aminophenyl)acetonitrile. rjlbpcs.com This involves bromination with N-bromosuccinamide, followed by cyanation with sodium cyanide, and subsequent reduction of the nitro group to an amine. rjlbpcs.com This o-amino benzylcyanide can then undergo cyclization reactions to form a quinoline ring. For instance, reaction with maleic anhydride followed by treatment with potassium hydroxide in ethanol can yield a (4-cyano-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid ethyl ester derivative. rjlbpcs.com This demonstrates how a substituted o-amino benzylcyanide can be elaborated into a functionalized quinoline system.

Synthesis of 2-(Quinolin-6-YL)acetic acid as a Potential Intermediate

The corresponding carboxylic acid, 2-(quinolin-6-yl)acetic acid, represents a direct and valuable intermediate for the synthesis of this compound. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic chemistry, often achieved through the corresponding primary amide followed by dehydration. While a specific synthesis for 2-(quinolin-6-yl)acetic acid is not detailed in the provided context, methods for preparing analogous quinolinyl acetic acids are known. For example, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid has been synthesized via a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This suggests that multicomponent strategies could be adapted to prepare quinolinyl acetic acids, which can then be converted to the desired acetonitrile derivative. The existence of patents covering derivatives of 2-(quinolin-6-yl)acetic acid further underscores its importance as a key intermediate in the synthesis of related compounds. google.comgoogle.com

Preparation of Substituted this compound Derivatives

The preparation of substituted derivatives of this compound allows for the fine-tuning of its chemical and biological properties. Synthetic strategies often involve either building the substituted quinoline ring first, followed by the introduction of the acetonitrile group, or modifying a pre-existing this compound scaffold.

Functional Group Interconversion Strategies for Derivatives

Functional group interconversion (FGI) is a powerful tool in organic synthesis that allows for the conversion of one functional group into another. imperial.ac.uk This approach is particularly useful for creating a diverse library of derivatives from a common intermediate.

Key FGI reactions applicable to the synthesis of this compound derivatives include:

Nucleophilic Substitution: The nitrile group of 2-(quinolin-4-yl)acetonitrile, an isomer of the target compound, can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The nitrile group can be oxidized to a carboxylic acid or reduced to an amine, providing access to different classes of quinoline derivatives. solubilityofthings.com For instance, the nitrile can be converted to quinoline-4-carboxylic acid through oxidation.

Late-stage Functionalization: This strategy involves introducing functional groups onto a complex molecule at a late stage of the synthesis. For example, a bromo-substituted quinoline can be converted to a boronic acid ester or a protected alkyne via Suzuki-Miyaura or Sonogashira cross-coupling reactions, respectively. These new functional groups can then be further modified. nih.gov

| Starting Material | Reagent(s) | Product Functional Group | Reaction Type |

| 2-(Quinolin-4-yl)acetonitrile | Oxidizing Agent | Carboxylic Acid | Oxidation |

| 2-(Quinolin-4-yl)acetonitrile | Reducing Agent | Amine | Reduction |

| Bromo-substituted quinoline | Bis(pinacolato)diboron | Boronic Acid Ester | Suzuki-Miyaura Coupling nih.gov |

| Bromo-substituted quinoline | Protected Alkyne | Protected Alkyne | Sonogashira Coupling nih.gov |

| Amine | Acyl Chloride | Amide | Acylation solubilityofthings.com |

| Carboxylic Acid | Alcohol | Ester | Esterification solubilityofthings.com |

| This table is based on functional group interconversions applicable to quinoline derivatives. |

Heterocycle Formation involving the Nitrile Moiety

The nitrile group of this compound is a versatile handle for the construction of various heterocyclic rings. These reactions often proceed through nucleophilic attack on the nitrile carbon, followed by cyclization.

Thiazole Derivatives: The reaction of hydroquinoline carbaldehydes with hydroxylamine hydrochloride can produce the corresponding nitriles. These nitriles are versatile intermediates for synthesizing various biologically active compounds, including thiazole derivatives. nih.gov

Triazole and Thiadiazole Derivatives: A substituted quinoline-6-carbohydrazide can be synthesized from the corresponding ethyl ester. This hydrazide can then be reacted with phenyl isothiocyanate to form a phenylhydrazinecarbotioamide, which can be cyclized to yield quinolyl-substituted triazoles and thiadiazoles. researchgate.net

Pyridine Derivatives: 2-Cyanoacetohydrazide can react with arylmethylidinemalononitriles in the presence of a catalyst to produce diaminopyridine derivatives. clockss.org

Isoquinoline Derivatives: 2-Alkynylarylnitriles can undergo nucleophile-triggered cyclization to form isoquinolines. The reaction is initiated by a nucleophilic attack on the nitrile group, followed by a 6-endo-dig cyclization. acs.org

Synthesis of Fluoro-quinolin-6-yl-acetonitrile

The introduction of fluorine atoms into organic molecules can significantly alter their properties. The synthesis of fluoro-substituted quinoline derivatives is therefore of great interest.

One approach involves a tandem chlorination-cyclization process. For example, p-anisidine can be heated with 2-fluoromalonic acid in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate can then be dehalogenated to yield 3-fluoro-6-methoxyquinoline. researchgate.net This demonstrates a pathway to a fluoro-substituted quinoline core, to which an acetonitrile group could potentially be added at the 6-position. Another method involves the one-pot synthesis of chlorinated fluoro-pyridopyrimidinone derivatives by reacting 2-fluoromalonic acid with 2-aminoazines in the presence of phosphoryl chloride. researchgate.net

A specific example is the preparation of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b] Current time information in Bangalore, IN.researchgate.nettriazin-2-yl]benzamide, where a fluoro-substituted benzamide is coupled with a quinolin-6-ylmethyl moiety. google.com

Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide via Heterocyclization

The synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide often starts from 6-amino-2-methylquinolin-4-ol. This precursor can undergo various reactions to introduce the acetamide group and other functionalities.

One key reaction is heterocyclization. For instance, treatment of 6-amino-2-methylquinolin-4-ol with bromoacetophenone or ethyl bromoacetate can lead to the formation of thiazole derivatives. The acetamide group can be introduced by acetylating the amine at the 6-position with acetic anhydride.

| Precursor | Reagent(s) | Key Transformation | Product |

| 6-Amino-2-methylquinolin-4-ol | Acetic Anhydride | Acetylation | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |

| 6-Amino-2-methylquinolin-4-ol | Bromoacetophenone | Heterocyclization (Thiazole formation) | Thiazole derivative of quinoline |

| 6-Amino-2-methylquinolin-4-ol | Salicylaldehyde | Schiff Base Formation | 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol |

| This table outlines synthetic routes starting from 6-amino-2-methylquinolin-4-ol. |

One-Pot Synthesis Strategies for Quinoline-Nitrile Compounds

One-pot synthesis offers a streamlined approach to complex molecules by performing multiple reaction steps in a single reaction vessel, which can improve efficiency and reduce waste. rsc.org

Several one-pot methods have been developed for the synthesis of quinoline-nitrile compounds and their precursors:

Three-Component Reactions: A notable example is the synthesis of quinolinyl amino nitriles from a quinoline-3-carbaldehyde, an amine, and zinc cyanide in trifluoroethanol. researchgate.net Another three-component reaction involves an aryl amine, an aromatic aldehyde, and a cyclic ketone, catalyzed by camphorsulfonic acid, to produce fused quinoline derivatives. rsc.org

Tandem Reactions: A practical one-pot strategy for synthesizing quinoline-based tetracycles involves a tandem three-component reaction of a heteroaromatic amine, methyl 2-formylbenzoate, and a t-butyl isonitrile, followed by TFA-mediated lactamization. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and improve yields. For example, the Friedländer synthesis of quinolines has been performed using a Nafion NR50 catalyst in ethanol under microwave conditions. mdpi.com

Advanced Catalytic Systems in Quinoline Synthesis Relevant to this compound

The development of advanced catalytic systems has revolutionized quinoline synthesis, offering milder reaction conditions, higher yields, and greater selectivity. organic-chemistry.org These catalysts are highly relevant to the synthesis of this compound as they facilitate the construction of the core quinoline ring.

Cobalt Catalysis: Cobalt(II) acetate has been used to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to produce quinolines in a one-pot reaction under mild conditions. organic-chemistry.org

Copper Catalysis: Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org

Palladium Catalysis: Palladium(II) acetate, in combination with a Brønsted acid, can catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines to yield diverse substituted quinoline derivatives. organic-chemistry.org

Rhodium Catalysis: A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com

Nanocatalysts: Silica nanoparticles have been shown to catalyze the Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds under microwave irradiation, offering high yields and catalyst recyclability. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Advantage |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, ketones/nitriles | Dehydrogenative Cyclization | Mild conditions, one-pot organic-chemistry.org |

| Copper Catalyst | Aryl aldehydes, anilines, acrylic acid | Decarboxylative Cascade Cyclization | Direct synthesis of 2-substituted quinolines organic-chemistry.org |

| Pd(OAc)₂/Brønsted Acid | Aliphatic alcohols, anilines | Aerobic Oxidative Aromatization | Wide functional group tolerance organic-chemistry.org |

| Rhodium Catalyst | Aniline derivatives, alkynyl esters | C-H Activation/Cyclization | Regioselective mdpi.com |

| Silica Nanoparticles | 2-Aminoaryl ketones, carbonyl compounds | Friedländer Annulation | High yields, recyclable catalyst nih.gov |

| This table summarizes advanced catalytic systems for quinoline synthesis. |

Rhodium-Catalyzed Functionalization of Quinolines

Rhodium catalysts have proven to be powerful tools for the synthesis of quinoline derivatives, offering mild reaction conditions and broad functional group tolerance. acs.org One notable approach involves the rhodium-catalyzed hydroacylative union of aldehydes with ortho-alkynyl anilines. acs.org This reaction proceeds through the formation of a 2-aminophenyl enone intermediate, which then undergoes cyclization to afford the substituted quinoline. acs.org The mild conditions of this method allow for the preparation of a diverse range of quinolines in high yields. acs.org

Furthermore, this strategy has been extended to a three-component assembly of quinolines by integrating the rhodium-catalyzed hydroacylation with a subsequent Suzuki-type reaction. acs.org This tandem process, utilizing a single rhodium catalyst for both transformations, allows for the coupling of aryl or alkenyl sulfides with boronic acids, leading to the formation of sulfur-free quinolines. acs.org

In an effort to develop more environmentally benign protocols, a rhodium(II) acetate/TPPTS catalytic system has been utilized for the synthesis of quinolines in an aqueous medium. rsc.org This method involves the reaction of anilines with allyl alcohols, providing the corresponding quinolines in moderate to good yields. rsc.org A key advantage of this system is the ability to recycle the catalyst for up to five runs without a significant loss in its catalytic activity. rsc.org

Another innovative rhodium(II)-catalyzed approach facilitates the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.org The proposed mechanism involves the tautomerization of the quinolone to its hydroxyquinoline form, followed by an O-H insertion into a rhodium(II)-aza vinyl carbene intermediate. rsc.org This intermediate is generated through the denitrogenation of the triazole, which then rearranges to yield the final 2-aminoquinoline product. rsc.org

Table 1: Overview of Rhodium-Catalyzed Quinoline Synthesis

| Catalyst System | Precursors | Key Features |

| Rh-precatalyst and ligand | Aldehydes and o-alkynyl anilines | Mild conditions, broad functional group tolerance, high yields. acs.org |

| Rh-catalyst | Aryl/alkenyl sulfides and boronic acids | Three-component assembly, tandem hydroacylation/Suzuki-type reaction. acs.org |

| Rh(II)acetate/TPPTS | Anilines and allyl alcohols | Aqueous medium, recyclable catalyst. rsc.org |

| Rhodium(II) catalyst | 2-Quinolones and N-sulfonyl-1,2,3-triazoles | Forms 2-aminoquinolines via aza vinyl carbene intermediate. rsc.org |

Copper(II)-Catalyzed Systems for Quinoline Synthesis

Copper-catalyzed reactions have emerged as an economical and less toxic alternative to those involving precious metals for the synthesis of nitrogen heterocycles. researchgate.net A variety of copper(II)-catalyzed systems have been developed for the synthesis of quinoline derivatives, demonstrating high efficiency and broad substrate scope.

One such method involves a simple and direct synthesis of substituted quinolines through the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. ijstr.org This reaction is catalyzed by a well-defined, air-stable Cu(II)-catalyst and proceeds under aerial conditions to produce moderate to good yields of the desired quinolines from readily available starting materials. ijstr.org

Another versatile approach is a copper-catalyzed intermolecular decarboxylative cascade cyclization. This method utilizes aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org The reaction exhibits favorable chemo- and regioselectivity, tolerates a wide range of functional groups, and proceeds under aerobic conditions. organic-chemistry.org

A novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles is achieved through a copper-mediated tandem reaction. rsc.org This process begins with a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization. rsc.org

Furthermore, copper catalysts have been successfully employed in the synthesis of quinoline derivatives through various other pathways. These include the reaction of 2-bromobenzaldehyde with 6-aminouracils to form pyrimidine-fused quinolines and the oxidative cyclization of ortho-vinylaniline with N-tosylhydrazones. researchgate.net

Table 2: Examples of Copper(II)-Catalyzed Quinoline Synthesis

| Catalyst System | Precursors | Product Type |

| Cu(II)-catalyst with tridentate pincer ligand | 2-Aminobenzyl alcohols and ketones | Substituted quinolines. ijstr.org |

| Copper catalyst | Aryl aldehydes, anilines, and acrylic acid | 2-Substituted quinolines. organic-chemistry.org |

| Copper mediator | o-Bromobenzaldehyde and active methylene nitriles | 2-Aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org |

| CuCl2 | 2-Bromobenzaldehyde and 6-aminouracils | Pyrimidine-fused quinolines. researchgate.net |

Palladium-Catalyzed Approaches in Quinoline Derivative Synthesis

Palladium catalysts are highly effective for a range of transformations in organic synthesis, including the construction of the quinoline core. A modified Friedländer quinoline synthesis has been developed using a recyclable palladium catalyst. researchgate.net In this method, 2-aminobenzyl alcohol reacts with various ketones in a toluene/poly(ethylene glycol) (PEG-2000) mixture at 100°C in the presence of the palladium catalyst and potassium hydroxide under an air atmosphere. researchgate.net This system provides good yields of the corresponding quinolines, and the catalytic system can be recovered and reused multiple times without a noticeable decrease in activity. researchgate.net

Palladium(II)-catalyzed reactions have also been developed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org In this process, azodicarboxylates serve a dual role as both the activating agent and the oxidant. rsc.org The reaction proceeds under mild conditions and does not require protection from air or moisture. rsc.org

Furthermore, palladium-catalyzed C-H functionalization offers a direct method for introducing substituents onto the quinoline ring. For instance, a palladium-catalyzed, site-selective C(sp2)8–H halogenation and nitration of 4-quinolone derivatives has been reported. acs.org This reaction utilizes Pd(OAc)2 as the catalyst and p-toluenesulfonic acid (p-TSA) as an additive, allowing for the regioselective introduction of bromo or nitro groups at the C8 position of the 4-quinolone scaffold. acs.org

Table 3: Selected Palladium-Catalyzed Reactions for Quinoline Synthesis

| Catalyst System | Precursors | Key Features |

| Palladium catalyst with KOH | 2-Aminobenzyl alcohol and ketones | Recyclable catalyst system, modified Friedländer synthesis. researchgate.net |

| Pd(II) catalyst with azodicarboxylates | Quinoline N-oxides | Mild conditions, azodicarboxylate acts as activator and oxidant. rsc.org |

| Pd(OAc)2 with p-TSA | 4-Quinolone derivatives and NBS/nitrating agents | Site-selective C8-H halogenation and nitration. acs.org |

Chemical Reactivity and Derivatization of 2- Quinolin-6-yl Acetonitrile

Reaction Pathways of the Acetonitrile Moiety

The acetonitrile portion of the molecule, consisting of a methylene bridge (-CH2-) and a nitrile group (-C≡N), is the primary site for many synthetic transformations. vulcanchem.com The methylene protons are acidic due to the electron-withdrawing nature of both the adjacent nitrile group and the quinoline ring, allowing for the formation of a stabilized carbanion. This carbanion is a potent nucleophile, while the nitrile group itself can undergo additions and hydrolysis.

Nucleophilic Substitution Reactions

The active methylene group in 2-(quinolin-6-yl)acetonitrile is readily deprotonated by a base to form a nucleophilic carbanion. This nucleophile can participate in substitution reactions with various electrophiles, most notably alkyl halides, in a process known as alkylation. organic-chemistry.org This reaction allows for the introduction of alkyl chains at the α-position to the nitrile, creating a chiral quaternary carbon center. organic-chemistry.org For instance, the alkylation of similar active methylene compounds is a well-established method for creating more complex carbon skeletons. tsijournals.comresearchgate.net A general scheme for this reaction involves treating the acetonitrile with a base like potassium carbonate in a suitable solvent, followed by the addition of an alkylating agent such as an alkyl halide. tsijournals.comresearchgate.net

Table 1: Representative Nucleophilic Alkylation of the Acetonitrile Moiety

| Reactant | Reagent | Product | Reaction Type |

|---|

Condensation Reactions to Form Heterocyclic Compounds

One of the most significant reaction pathways for the acetonitrile moiety involves condensation reactions with carbonyl compounds, famously exemplified by the Knoevenagel condensation. sigmaaldrich.comsci-hub.se In this reaction, the active methylene group of this compound adds to an aldehyde or ketone in the presence of a basic catalyst, such as piperidine or an ammonium salt. sci-hub.sejocpr.com The initial adduct typically undergoes spontaneous dehydration to yield an α,β-unsaturated product, a 2-(quinolin-6-yl)acrylonitrile derivative. sigmaaldrich.com

These condensation products are versatile intermediates for synthesizing a variety of heterocyclic systems. jocpr.com Depending on the reaction partners and conditions, subsequent intramolecular cyclization can lead to the formation of substituted pyridines, pyrans, and other fused heterocyclic scaffolds. nih.govarabjchem.org For example, condensation with 1,3-dicarbonyl compounds in the presence of ammonium acetate can yield substituted pyridines. arabjchem.org

Table 2: Knoevenagel Condensation and Subsequent Heterocycle Formation

| Reactant 1 | Reactant 2 | Catalyst | Initial Product | Subsequent Product (Example) |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (Ar-CHO) | Piperidine | (E/Z)-3-Aryl-2-(quinolin-6-yl)acrylonitrile | - |

| This compound | 1,3-Diketone | Ammonium Acetate | Knoevenagel Adduct | Substituted Pyridine Ring |

| This compound | Ethyl Cyanoacetate | Ammonium Acetate | Knoevenagel Adduct | Substituted Pyridinone |

Data synthesized from principles of Knoevenagel condensation and subsequent cyclizations. sigmaaldrich.comjocpr.comarabjchem.org

Reactions Leading to Carboxylic Acid Derivatives

The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. vulcanchem.com This two-step process first yields an amide intermediate which is then further hydrolyzed to the carboxylic acid. rsc.org

Acid-catalyzed hydrolysis is typically performed by heating the nitrile under reflux with an aqueous mineral acid like hydrochloric acid. rsc.org This directly produces 2-(quinolin-6-yl)acetic acid. chemscene.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. This initially forms the carboxylate salt (e.g., sodium 2-(quinolin-6-yl)acetate). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final 2-(quinolin-6-yl)acetic acid. rsc.org

Reaction Scheme: Hydrolysis of this compound

This compound 2-(Quinolin-6-yl)acetic acid

Reactions of the Quinoline Nucleus

The quinoline ring system is aromatic and exhibits reactivity patterns influenced by the fused pyridine and benzene rings. orientjchem.orgslideshare.net The nitrogen atom deactivates the ring system towards electrophilic attack compared to benzene, but the benzene portion of the heterocycle remains the more reactive site for such substitutions. slideshare.netijresm.com

Electrophilic Substitution Reactions on the Quinoline Ring

In unsubstituted quinoline, electrophilic aromatic substitution occurs predominantly at the C-5 and C-8 positions of the benzene ring. orientjchem.orgslideshare.net The pyridine ring is deactivated by the protonated nitrogen under the acidic conditions typically used for these reactions. For this compound, the substituent at the 6-position influences the regioselectivity of further substitutions. The cyanomethyl group is electron-withdrawing, which further deactivates the benzene ring but directs incoming electrophiles primarily to the C-5 and C-7 positions (meta to the C-6 substituent). Common electrophilic substitution reactions include nitration (with nitric and sulfuric acids) and halogenation (e.g., with Br₂ in sulfuric acid). iust.ac.ir

Oxidation and Reduction Reactions of the Quinoline System

The quinoline nucleus can undergo both oxidation and reduction, with the outcome depending significantly on the reagents and reaction conditions.

Oxidation: Vigorous oxidation, for example with potassium permanganate, can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). Milder oxidation using peroxy acids typically results in the formation of this compound N-oxide. orientjchem.org In some cases, oxidation can also lead to the formation of quinolinone derivatives. nih.gov For instance, various substituted tetrahydroquinolines can be oxidized to the corresponding quinolines using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov

Reduction: Catalytic hydrogenation of the quinoline ring system can be controlled to selectively reduce either the pyridine or the benzene portion. rsc.org Typically, under catalytic hydrogenation with platinum or palladium catalysts in neutral or basic media, the pyridine ring is preferentially reduced to afford 1,2,3,4-tetrahydroquinoline derivatives. rsc.orgpku.edu.cn Conversely, hydrogenation in strongly acidic media, such as trifluoroacetic acid, can favor the reduction of the benzene ring, yielding 5,6,7,8-tetrahydroquinoline derivatives, although yields can be sensitive to the nature of substituents. rsc.org The reduction of 6-substituted quinolines specifically has been shown to yield 1,2,3,4-tetrahydro compounds in methanol, while hydrogenation in trifluoroacetic acid leads to products reduced in the benzene ring. rsc.org

Table 3: Representative Oxidation and Reduction Reactions of the Quinoline Nucleus

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ (strong) | Pyridine-2,3-dicarboxylic acid |

| Oxidation | Peroxyacid (m-CPBA) | This compound N-oxide |

| Reduction | H₂/Pt, Methanol | 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetonitrile |

| Reduction | H₂/Pt, Trifluoroacetic Acid | 2-(5,6,7,8-Tetrahydroquinolin-6-yl)acetonitrile |

Information synthesized from general quinoline reactivity and studies on substituted quinolines. orientjchem.orgnih.govrsc.org

Formation of Complex Molecular Architectures

The unique structural arrangement of this compound, featuring both a quinoline nucleus and a reactive acetonitrile side chain, makes it a valuable precursor for constructing sophisticated molecular frameworks. The nitrile group, in particular, enhances the reactivity of the adjacent methylene protons, making them susceptible to deprotonation and subsequent reactions. This facilitates its use in forming new carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the assembly of polycyclic and heterocyclic structures.

Cyclization Reactions

The activated methylene group in this compound is a key feature that drives its participation in cyclization reactions. This reactivity is analogous to that observed in other heterocyclic acetonitriles, such as 1H-benzimidazole-2-acetonitrile, which is a well-known synthon for creating fused benzimidazole systems. researchgate.netbohrium.com The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base to form a stabilized carbanion. This nucleophilic center can then attack an electrophilic site, either within the same molecule (intramolecular cyclization) or in a reaction partner (intermolecular reaction followed by cyclization), to form a new ring.

For instance, in related quinoline acetonitriles, the nitrile group and the active methylene are known to undergo cyclization when treated with appropriate reagents. While specific examples detailing the cyclization of the 6-yl isomer are not extensively documented in pre-existing literature, the fundamental reactivity principles suggest its potential to react with various electrophiles. Such reactions could involve bifunctional reagents, leading to the formation of a new heterocyclic ring fused to the quinoline core or attached to the side chain. For example, the reaction with α,β-unsaturated carbonyl compounds could proceed via a Michael addition followed by a cyclization/dehydration cascade to yield highly substituted pyridone or pyranone rings.

Synthesis of Fused Quinoline Systems

The construction of fused quinoline systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous bioactive natural products and synthetic drugs. researchgate.net this compound serves as a valuable starting material for accessing such complex molecules through cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. researchgate.net

The general strategy involves reacting the nucleophilic carbanion of this compound with a molecule containing two electrophilic centers, or with a reaction partner that can undergo a subsequent intramolecular cyclization onto the quinoline ring itself.

A notable example of complex structures derived from the quinolin-6-yl moiety involves the synthesis of potent c-Met kinase inhibitors. Researchers have developed a series of 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one derivatives, which are complex heterocyclic systems where a pyridazinone ring is attached to the quinoline core via an ethyl linker. While the synthesis of these specific inhibitors may not start directly from this compound, it highlights the importance of the quinolin-6-yl scaffold in building fused and complex architectures for pharmaceutical applications. The acetonitrile derivative could serve as a precursor to the required ethyl-linked side chain through reduction and further chemical modification.

| Fused System Type | General Starting Materials | Key Reaction Type | Potential Product |

| Pyridobenzimidazoles | Heterocyclic Acetonitrile, Enaminones | Cyclocondensation | Fused Pyridine-Benzimidazole Core |

| Tetrahydrobenzo bohrium.comvulcanchem.comimidazo[1,2-a]quinolin-6-yl cyanide | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, Dimedone | Microwave-assisted Cyclization | Fused Imidazoquinoline System |

| Indolo[2,3-c]quinolin-6-ones | 3-(2-Azidophenyl)-N-phenylacrylamides | Photochemical Cyclization | Fused Indole-Quinoline Core |

This table presents examples of fused heterocyclic systems synthesized from related acetonitrile precursors, illustrating potential reaction pathways for this compound.

Derivatization for Imidazolium Salts

Imidazolium salts are a class of ionic liquids and N-heterocyclic carbene (NHC) precursors that have found widespread use in catalysis, organic synthesis, and materials science. mdpi.comcore.ac.uk The derivatization of quinoline moieties to include an imidazolium salt creates hybrid molecules with potential applications in medicinal chemistry, for instance as anticancer or antimicrobial agents. core.ac.uk

The synthesis of quinoline-based imidazolium salts can be achieved through several routes. A common method involves the N-alkylation of an imidazole or a substituted imidazole with a reactive quinoline derivative, such as a (chloromethyl)quinoline. mdpi.com In the context of this compound, a plausible synthetic route to an imidazolium salt would involve a two-step process:

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using standard reducing agents (e.g., LiAlH₄, catalytic hydrogenation) to yield (quinolin-6-yl)methanamine.

Imidazolium Ring Formation: The resulting amine can then be used as a building block to construct the imidazolium ring. For example, reaction with a glyoxal derivative and an aldehyde (a multicomponent reaction) or through a more stepwise process could yield the desired N-(quinolin-6-ylmethyl)imidazolium salt.

A study on the synthesis of imidazo[1,5-a]quinolin-2-ium salts, although starting from the quinolin-2-yl isomer, provides a template for such transformations. In this work, N-(quinolin-2-ylmethyl)acetamide undergoes a POCl₃-mediated cyclization to form the fused imidazolium system. mdpi.com This highlights a pathway where a quinolinemethyl amine derivative is a key intermediate, which is readily accessible from this compound.

| Intermediate | Reagent | Reaction Type | Product Class |

| 4,5-Dichloroimidazole | 2-(Chloromethyl)quinoline | N-Alkylation | 1-(Quinolin-2-ylmethyl)imidazole |

| N-(2,6-diisopropylphenyl)acetamide | 2-(Chloromethyl)quinoline | N-Alkylation | N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide |

| N-(Quinolin-2-ylmethyl)acetamide | POCl₃ | Cyclization | Imidazo[1,5-a]quinolin-2-ium salt |

This table showcases synthetic routes to quinoline-imidazole derivatives and imidazolium salts using the quinolin-2-yl isomer as a model, illustrating the chemical principles applicable for derivatizing the quinolin-6-yl analogue.

Spectroscopic Characterization and Computational Analysis in Research on 2- Quinolin-6-yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For quinoline derivatives, ¹H and ¹³C NMR provide direct information about the hydrogen and carbon skeletons, while two-dimensional techniques help to establish connectivity within the molecule.

¹H NMR Spectral Analysis of 2-(Quinolin-6-YL)acetonitrile and its Analogs

The ¹H NMR spectrum of a compound provides information about the chemical environment of each hydrogen atom. In quinoline derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. uncw.edu The chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the quinoline ring. uncw.edu For instance, in an analog, 2-(6-Bromoquinolin-8-yl)acetonitrile, the proton at the 2-position (H-2) appears as a doublet at δ 8.90 ppm, while the H-5 proton is observed as a doublet at δ 8.35 ppm. vulcanchem.com The protons at H-3 and H-7 appear as a multiplet between δ 7.75 and 7.65 ppm. vulcanchem.com The methylene protons of the acetonitrile group (-CH₂CN) typically resonate as a singlet further upfield. In the case of 2-(6-Bromoquinolin-8-yl)acetonitrile, this singlet appears at δ 4.15 ppm. vulcanchem.com Similarly, for 2-(Quinolin-8-ylsulfonyl)acetonitrile, the methylene protons are observed as a singlet near δ 6.16 ppm. vulcanchem.com

Interactive Data Table: ¹H NMR Data for this compound Analogs

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-(6-Bromoquinolin-8-yl)acetonitrile | CDCl₃ | H-2 | 8.90 | d | 4.0 | vulcanchem.com |

| H-5 | 8.35 | d | 8.4 | vulcanchem.com | ||

| H-3/H-7 | 7.75-7.65 | m | - | vulcanchem.com | ||

| CH₂CN | 4.15 | s | - | vulcanchem.com | ||

| 2-(Quinolin-8-ylsulfonyl)acetonitrile | - | Aromatic | 7.24-8.99 | m | - | vulcanchem.com |

| CH₂ | 6.16 | s | - | vulcanchem.com | ||

| Quinolin-6-yl acetate | CDCl₃ | H-2 | 8.88 | d | 7.3 | uncw.edu |

| H-8 | 8.12 | d | 9.1 | uncw.edu | ||

| H-4 | 8.08 | d | 8.2 | uncw.edu | ||

| H-5 | 7.55 | d | 2.3 | uncw.edu | ||

| H-7 | 7.46 | dd | 9.1, 2.5 | uncw.edu | ||

| H-3 | 7.37 | dd | 8.2, 4.2 | uncw.edu |

¹³C NMR Spectral Characterization of Quinoline Derivatives

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In quinoline derivatives, the carbon atoms of the heterocyclic and benzene rings resonate in the aromatic region of the spectrum. The nitrile carbon (-C≡N) of the acetonitrile group has a characteristic chemical shift. For example, in 2-(6-Bromoquinolin-8-yl)acetonitrile, the nitrile carbon appears at δ 117.5 ppm. vulcanchem.com The carbons of the quinoline ring are also assigned, with C-8 at δ 158.2 ppm and C-6 at δ 148.5 ppm in this particular analog. vulcanchem.com In another analog, 2-(Quinolin-8-ylsulfonyl)acetonitrile, the nitrile carbon signal is at δ 111.32 ppm, and the methylene carbon linked to the sulfonyl group is at δ 37.18 ppm. vulcanchem.com

Interactive Data Table: ¹³C NMR Data for Quinoline Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-(6-Bromoquinolin-8-yl)acetonitrile | CDCl₃ | C-8 | 158.2 | vulcanchem.com |

| C-6 | 148.5 | vulcanchem.com | ||

| C≡N | 117.5 | vulcanchem.com | ||

| 2-(Quinolin-8-ylsulfonyl)acetonitrile | - | C≡N | 111.32 | vulcanchem.com |

| CH₂ | 37.18 | vulcanchem.com | ||

| Quinolin-6-yl acetate | CDCl₃ | C2' | 31.52 | uncw.edu |

| C5 | 118.57 | uncw.edu | ||

| C3 | 121.74 | uncw.edu | ||

| C7 | 124.88 | uncw.edu | ||

| C10 | 128.67 | uncw.edu | ||

| C4 | 131.21 | uncw.edu | ||

| C8 | 135.96 | uncw.edu | ||

| C9 | 146.44 | uncw.edu | ||

| C6 | 148.62 | uncw.edu | ||

| C2 | 150.41 | uncw.edu | ||

| C1' | 169.32 | uncw.edu |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.eduipb.ptyoutube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com This is useful for identifying adjacent protons in the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.educolumbia.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.educolumbia.edu HMBC is crucial for piecing together the entire molecular structure by connecting different fragments of the molecule. For instance, it can show the correlation between the methylene protons of the acetonitrile group and the carbons of the quinoline ring, confirming the point of attachment.

These 2D NMR experiments are routinely used in the structural elucidation of complex heterocyclic compounds, including quinoline derivatives. ipb.ptscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of covalent bonds. scienceready.com.au The nitrile group (-C≡N) in this compound has a characteristic sharp absorption band in the IR spectrum. libretexts.org For example, in 2-(6-Bromoquinolin-8-yl)acetonitrile, a strong absorption is observed at approximately 2240 cm⁻¹ corresponding to the C≡N stretch. vulcanchem.com Aromatic C=C stretching vibrations typically appear in the 1600–1450 cm⁻¹ region. vulcanchem.com

Interactive Data Table: Characteristic IR Absorptions for this compound and its Analogs

| Compound | Functional Group | Bond | Wavenumber (cm⁻¹) | Reference |

| 2-(6-Bromoquinolin-8-yl)acetonitrile | Nitrile | C≡N | ≈2240 | vulcanchem.com |

| Aromatic | C=C | 1600–1450 | vulcanchem.com | |

| Carbon-Bromine | C-Br | ≈650 | vulcanchem.com | |

| General Nitriles | Nitrile | C≡N | 2260-2100 | libretexts.org |

| General Aromatics | Aromatic C-H | C-H | 3100-3000 | libretexts.org |

| Aromatic C=C | C=C | 1600-1400 | libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. savemyexams.comlibretexts.org For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of 168.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to determine the molecular formula. beilstein-journals.org The fragmentation pattern can reveal information about the structure of the molecule. For example, the loss of the acetonitrile group or fragmentation of the quinoline ring would produce characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. scribd.comlibretexts.org Quinoline and its derivatives exhibit characteristic UV-Vis absorption spectra due to the presence of the aromatic quinoline ring system. nih.gov The absorption bands are typically attributed to π→π* and n→π* electronic transitions. semanticscholar.org The specific wavelengths and intensities of these absorptions can be influenced by substituents on the quinoline ring and the solvent used. scribd.commdpi.com For example, quinolin-6-yl acetate shows absorption maxima at 272 nm, 302 nm, and 315 nm in methanol. uncw.edu The study of the optical properties of these compounds is important for potential applications in areas such as optoelectronics. nih.gov

Interactive Data Table: UV-Vis Absorption Data for a Quinoline Analog

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Quinolin-6-yl acetate | Methanol | 272 | 3300 | uncw.edu |

| 302 | 2400 | uncw.edu | ||

| 315 | 2600 | uncw.edu |

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical studies are essential for understanding the intrinsic properties of this compound, offering predictions that guide further experimental work.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net This method is employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles in its ground state. sci-hub.se A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p) or 6-31G(d). acs.orgrsc.org

The calculations yield a stable conformation of the molecule, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. The correlation between theoretical calculations and experimental data, often from X-ray crystallography of related compounds, is typically found to be in good agreement, validating the chosen level of theory. acs.org These geometric parameters are fundamental for understanding the molecule's three-dimensional structure and steric profile.

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for Quinoline Derivatives (Note: This table is illustrative of the type of data generated in DFT studies for related compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length | C=N (nitrile) | ~1.15 Å | Varies |

| Bond Length | C-C (ring) | ~1.38 - 1.44 Å | Varies |

| Bond Angle | C-C-N (nitrile) | ~178° | Varies |

| Dihedral Angle | Ring-CH2-CN | Varies | Varies |

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. rsc.orglupinepublishers.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. rsc.org For quinoline derivatives, the HOMO is often localized on the electron-rich quinoline ring system, while the LUMO distribution can vary depending on the substituents. rsc.org In this compound, the analysis would reveal the distribution of electron density in these frontier orbitals, indicating likely sites for electrophilic and nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents. uantwerpen.be

Table 2: Calculated FMO Properties for Quinoline Derivatives (Note: This table illustrates typical quantum chemical descriptors derived from FMO analysis. Specific values for this compound are not available in the cited sources.)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Varies |

| LUMO Energy | ELUMO | - | Varies |

| Energy Gap | ΔE | ELUMO - EHOMO | Varies |

| Ionization Potential | IP | -EHOMO | Varies |

| Electron Affinity | EA | -ELUMO | Varies |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Varies |

| Chemical Softness | S | 1 / (2η) | Varies |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Varies |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. sapub.org This technique maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of noncovalent interactions such as hydrogen bonds (C-H···N, C-H···O) and π-π stacking. sci-hub.se

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. acs.org It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. researchgate.netuantwerpen.be

The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uantwerpen.belupinepublishers.com For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the nitrile group, identifying them as key sites for interactions with electrophiles or hydrogen-bond donors. uantwerpen.be

Computational models can predict various thermodynamic properties of a molecule, such as standard enthalpy (H⁰), entropy (S⁰), and heat capacity (C⁰p,m), at different temperatures. These calculations are typically performed using the same DFT methods (e.g., B3LYP/6-311G(d,p)) used for geometry optimization and frequency calculations.

The results show how these thermodynamic functions change with temperature, which is valuable for understanding the molecule's stability and behavior under different thermal conditions. Generally, enthalpy, entropy, and heat capacity all increase with rising temperature due to the enhancement of molecular vibrations. This data is important for predicting the outcomes of chemical reactions and for process design in industrial applications.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(quinolin-2-yl)acetonitrile |

Pharmacological and Biological Research Applications of 2- Quinolin-6-yl Acetonitrile Derivatives

Anticancer Research

The quest for novel and more effective anticancer agents has led researchers to explore a multitude of chemical scaffolds, with quinoline derivatives showing considerable promise. arabjchem.org The versatility of the quinoline ring system allows for structural modifications that can modulate biological activity, making it a valuable pharmacophore in the design of new anticancer drugs. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinases)

One of the key mechanisms through which quinoline derivatives exert their anticancer effects is through the inhibition of enzymes crucial for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs). nih.gov CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a common feature of many cancers. nih.govresearchgate.net

Derivatives of 2-(Quinolin-6-YL)acetonitrile have been investigated as potential CDK inhibitors. For instance, a series of quinoline-based compounds, including quinoline-6-carbonitrile derivatives, have been designed and synthesized to target CDK8 and CDK19. nih.gov These kinases are part of the Mediator complex, which regulates transcription, and their inhibition has been shown to have therapeutic potential in various cancers. nih.gov Research has also focused on developing selective inhibitors for CDK5/p25, a complex implicated in neurodegenerative diseases and potentially in cancer, with some thieno[3,2-c]quinolin-4(5H)-one derivatives showing ATP non-competitive inhibition. nih.gov The development of purine-based CDK inhibitors has also been a significant area of research, with some 2,6,9-trisubstituted purines demonstrating potent antiproliferative effects through CDK inhibition. researchgate.net

Inhibition of Cell Proliferation and Apoptosis Induction

A hallmark of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated the potent anti-proliferative activity of this compound derivatives against various cancer cell lines. sci-hub.setandfonline.com For example, novel quinoline derivatives of combretastatin A-4 have shown significant antiproliferative activities against cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), HCT-116 (colon cancer), and HeLa (cervical cancer), with IC50 values in the low micromolar to nanomolar range. tandfonline.com

In addition to inhibiting proliferation, inducing apoptosis, or programmed cell death, is a key strategy for cancer therapy. acs.org Research has shown that derivatives of this compound can effectively trigger apoptosis in cancer cells. tandfonline.comacs.org For instance, certain quinoline derivatives have been found to induce apoptosis through a mitochondrial-dependent pathway. tandfonline.com The ability of these compounds to arrest the cell cycle, often at the G2/M phase, is another mechanism contributing to their anticancer effects. tandfonline.com

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12c (Combretastatin A-4 derivative) | MCF-7 | 0.010 - 0.042 | tandfonline.com |

| Compound 12 | A-549 (Lung) | 5.18 ± 0.64 | sci-hub.se |

| Compound 12 | HeLa (Cervical) | 7.62 ± 1.05 | sci-hub.se |

| Compound 12 | SGC-7901 (Gastric) | 17.59 ± 0.41 | sci-hub.se |

| Compound 3c (8-hydroxyquinoline-5-sulfonamide derivative) | C-32 (Melanoma) | < 100 | mdpi.com |

| Compound 3c (8-hydroxyquinoline-5-sulfonamide derivative) | MDA-MB-231 (Breast) | < 100 | mdpi.com |

| Compound 3c (8-hydroxyquinoline-5-sulfonamide derivative) | A549 (Lung) | < 100 | mdpi.com |

This table is for illustrative purposes and includes data for various quinoline derivatives, not exclusively this compound derivatives, to showcase the broader potential of the quinoline scaffold.

Structure-Activity Relationships for Anticancer Potency

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer drugs. nih.gov For quinoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinoline ring and any appended moieties significantly influence their anticancer activity. sci-hub.senih.gov

For instance, in a series of 6-chloro-2-arylvinylquinolines, the presence of a fluoro or trifluoromethyl group on the benzene ring resulted in potent activity against drug-resistant malaria strains, which can provide insights for anticancer drug design due to some overlapping mechanisms. nih.gov Similarly, for certain quinoxaline derivatives, which are structurally related to quinolines, the presence of an aliphatic linker at the third position was found to be essential for activity, while an N-linker decreased it. mdpi.com Electron-releasing groups on a phenyl substituent at the R2 position were found to decrease activity, whereas an isopropyl group increased it. mdpi.com The presence of an unsubstituted phenolic group at position 8 of the quinoline ring has been identified as a key structural fragment necessary for the biological activity of some 8-hydroxyquinoline-5-sulfonamides. mdpi.com

Antimicrobial and Antifungal Investigations

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. medcraveonline.comnih.gov Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source for the development of new drugs to combat bacterial and fungal infections. researchgate.netindianchemicalsociety.com

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govacs.org Studies have shown that these compounds can be effective against clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Escherichia coli. acs.org

Research into facilely accessible quinoline derivatives has revealed potent activity against a panel of multidrug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococci (VRE). nih.gov Some derivatives have shown minimum inhibitory concentration (MIC) values comparable to or even better than standard antibiotics. sci-hub.se For example, certain quinoline derivatives exhibited MIC values of 3.125 to 6.25 µg/mL against E. coli and S. aureus. sci-hub.se

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 12 | E. coli | 3.125 - 6.25 | sci-hub.se |

| Compound 12 | S. aureus | 3.125 - 6.25 | sci-hub.se |

| Compound 6 | MRSA | 1.5 | |

| Compound 7 | MRSA | 1.5 | |

| Compound 7 | VRE | 1.5 | |

| Compound 3c (8-hydroxyquinoline-5-sulfonamide derivative) | MRSA | > 100 | mdpi.com |

This table is for illustrative purposes and includes data for various quinoline derivatives to highlight the antibacterial potential of the quinoline scaffold.

Antifungal Activity against Specific Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. acs.orgresearchgate.net Fungal infections, particularly those caused by opportunistic pathogens, can be life-threatening, especially in immunocompromised individuals.

Studies have shown that certain quinoline derivatives possess potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. acs.orgresearchgate.net For example, some newly synthesized quinoline derivatives linked to other heterocyclic moieties have displayed considerable antifungal activities. acs.org The presence of electron-withdrawing groups on the quinoline scaffold has been observed to enhance the antifungal activity in some series of compounds. researchgate.net

Table 3: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 13 | C. albicans | - (Inhibition Zone: 31 mm) | acs.org |

| Compound 11 | C. albicans | - (Inhibition Zone: 29 mm) | acs.org |

| Compound 4d | Fungal Strains | Potent Activity | researchgate.net |

| Compound 4g | Fungal Strains | Potent Activity | researchgate.net |

MIC values are not always reported; sometimes activity is indicated by the size of the inhibition zone. This table includes data for various quinoline derivatives to showcase the broader antifungal potential of the quinoline scaffold.

Antimycobacterial Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. cust.edu.tw Research has shown that certain quinoline derivatives exhibit significant antimycobacterial activity. researchgate.net For instance, fluoroquinolone derivatives have been a focus of such research. Studies on 1-aryl fluoroquinolones revealed that the presence of a fluoro substituent at the C-2 position is important for anti-TB activity. cust.edu.tw Specifically, 1-(2-fluoro-4-nitrophenyl)quinolones demonstrated greater activity than their 1-(4-nitrophenyl) counterparts. cust.edu.tw Among these, the 7-piperidinyl and 7-(3,5-dimethylpiperazinyl) derivatives were particularly potent, showing 97% and 98% inhibition of M. tuberculosis growth, respectively. cust.edu.tw Furthermore, incorporating a metal-chelating 8-hydroxyquinoline moiety into a fluoroquinolone structure was found to enhance anti-TB activity, as seen in a derivative that exhibited 44% inhibition while its counterpart without this moiety was inactive. cust.edu.tw

Table 1: Antimycobacterial Activity of Selected Fluoroquinolone Derivatives

| Compound Derivative | Key Structural Feature | % Inhibition of M. tuberculosis | Reference |

|---|---|---|---|

| 1-(2-fluoro-4-nitrophenyl)quinolone with 7-piperidinyl | Fluoro at C-2, Piperidinyl at C-7 | 97% | cust.edu.tw |

| 1-(2-fluoro-4-nitrophenyl)quinolone with 7-(3,5-dimethylpiperazinyl) | Fluoro at C-2, Dimethylpiperazinyl at C-7 | 98% | cust.edu.tw |

| 7-[4-(8-hydroxyquinolin-2-ylmethyl)piperazin-1-yl] derivative | 8-hydroxyquinoline moiety | 44% | cust.edu.tw |

Antimalarial Activity

Quinoline-based compounds have historically been the cornerstone of antimalarial therapy, with quinine being the first effective treatment. nih.gov However, the rise of drug-resistant Plasmodium falciparum strains has driven the development of new quinoline derivatives. mdpi.comnih.gov

Numerous studies have demonstrated the in vitro efficacy of novel quinoline derivatives against both chloroquine-sensitive (CQS) and multidrug-resistant (MDR) strains of P. falciparum. For example, hybrids of 4-aminoquinoline and pyrimidine have shown effectiveness against both CQS and chloroquine-resistant strains. mdpi.com Similarly, certain N-substituted amino acid derivatives of quinoline were found to be significantly more potent than chloroquine against a CQR strain. nih.gov One such derivative exhibited an IC50 value of 0.06 ± 0.04 µM against the MDR PfK1 strain, making it about 13 times more effective than chloroquine. nih.gov Another study highlighted a 2-methylquinoline derivative with an IC50 value of 0.033 ± 0.007 µM against the CQR PfDd2 strain, which is approximately five times more potent than chloroquine. nih.gov Furthermore, pure (S) enantiomers of amino-alcohol quinolines have demonstrated consistent antimalarial activity across various P. falciparum clones with different resistance profiles and geographical origins. nih.gov These (S)-quinoline derivatives were found to be at least three times more potent than mefloquine. nih.gov

Table 2: In vitro Antimalarial Activity of Quinoline Derivatives

| Derivative Type | P. falciparum Strain | IC50 Value (µM) | Comparative Potency | Reference |

|---|---|---|---|---|

| N-substituted amino acid derivative | MDR PfK1 | 0.06 ± 0.04 | ~13x more than Chloroquine | nih.gov |

| 2-methylquinoline derivative | CQR PfDd2 | 0.033 ± 0.007 | ~5x more than Chloroquine | nih.gov |

| (S)-pentyl substituted amino-alcohol quinoline | FCM29 | 0.0037 | 3.5 to 15.9x more than Mefloquine | nih.gov |

The stereochemistry of quinoline derivatives plays a crucial role in their antimalarial activity. Research on 4-aminoalcohol quinoline enantiomers has confirmed the prominence of stereochemistry in their effectiveness. nih.gov It was found that (S)-enantiomers were consistently more active against both 3D7 and W2 strains of P. falciparum compared to their (R) counterparts, with the activity difference ranging from 2 to 15-fold. nih.govnih.gov For instance, the (S)-enantiomer of a derivative with a 5-carbon side chain was the most efficient in this series. nih.gov While the inhibition of β-hematin formation is a proposed mechanism of action for these compounds, it does not fully account for the observed stereoselectivity, as both enantiomers showed similar efficacy in this regard. nih.gov This suggests that while binding to ferriprotoporphyrin IX is important, other stereospecific interactions are critical for the in vitro antimalarial effect. nih.govcore.ac.uk

In vitro Efficacy against Chloroquine-Sensitive and Multidrug-Resistant Strains

Antiviral Applications

The broad biological activity of the quinoline scaffold extends to antiviral properties, with derivatives showing potential against a range of viruses. nih.govresearchgate.netresearchgate.net

Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is a significant public health threat. plos.orgcdc.gov In the search for effective treatments, several quinoline derivatives have been investigated. One study identified 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one analogues as potential anti-MERS-CoV agents. nih.govnih.gov These compounds were evaluated for their activity in Vero cells infected with a MERS-CoV isolate. nih.gov While specific data for this compound derivatives is limited in the provided context, the broader class of quinoline derivatives shows promise in this area. For instance, chloroquine, a well-known quinoline, was tested against MERS-CoV in primary human monocyte-derived macrophages but did not show detectable antiviral activity in these specific cells. plos.org This highlights the importance of testing in relevant primary cell models. plos.org

Anti-inflammatory and Analgesic Properties

Quinoline derivatives have also been explored for their potential to manage pain and inflammation. researchgate.netymerdigital.comnih.gov The quinoline nucleus is a feature of compounds known to possess both anti-inflammatory and analgesic properties. researchgate.netchemrj.org Research into new quinoline-based compounds has yielded derivatives with significant effects in preclinical models. For example, in a study using carrageenan-induced paw edema and writhing assays, several newly synthesized quinoline heterocycles demonstrated both anti-inflammatory and analgesic activities. researchgate.net Notably, two compounds from this series showed effects comparable to the well-known anti-inflammatory drug, diclofenac sodium. researchgate.net Another study on 2-(2-thienyl) cinchoninic acid derivatives also reported anti-inflammatory and analgesic activity. nih.gov

Other Biological Activities and Potential Therapeutic Applications

Beyond the more extensively studied areas, derivatives of this compound have shown promise in a range of other biological contexts. These include their capacity to counteract oxidative stress, protect neuronal cells, influence plant development, and inhibit various enzymes.

Antioxidant Properties

Quinoline derivatives are recognized for their antioxidant potential, which is a crucial factor in their therapeutic promise. nih.govbohrium.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The antioxidant activity of quinoline derivatives has been investigated through various assays. bohrium.com

For instance, a study on novel 8-amino-quinoline derivatives combined with natural antioxidant acids demonstrated their radical scavenging capabilities. mdpi.com Specifically, derivatives incorporating a catecholic portion, such as those derived from caffeic acid, exhibited significant antioxidant potential. mdpi.com The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the free radical scavenging activity of these compounds. mdpi.com

| Compound | Antioxidant Activity (DPPH scavenging %) |

| Caffeic Acid | 63.9% |

| Caffeic Acid Derivatives (4-6) | > 63.9% |

This table showcases the superior antioxidant activity of certain caffeic acid-based quinoline derivatives compared to caffeic acid itself. mdpi.com

Furthermore, research into carbohydrate-derived heterocycles, including those with a quinoline moiety, has revealed significant antioxidant activity. acs.org The Trolox equivalent antioxidant capacity (TEAC) assay is another method used to quantify antioxidant power, with higher TEAC values indicating greater activity. acs.org

Neuroprotective Properties

The neuroprotective potential of quinoline derivatives is a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbohrium.com Oxidative stress and neuroinflammation are key pathological features of these conditions. tandfonline.com

Derivatives of quinoline have been designed as multifunctional agents to target various aspects of neurodegeneration. nih.govtandfonline.com For example, some derivatives are expected to act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in neurodegenerative disease therapy. nih.govbohrium.comresearchgate.net Molecular docking simulations have been employed to predict the binding of these derivatives to such enzymatic targets. nih.govbohrium.com